(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine
CAS No.:
Cat. No.: VC16215052
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | N,N-dimethyl-1-(4-methyl-3-nitrophenyl)methanamine |
| Standard InChI | InChI=1S/C10H14N2O2/c1-8-4-5-9(7-11(2)3)6-10(8)12(13)14/h4-6H,7H2,1-3H3 |
| Standard InChI Key | HSNWJOUQLRPCFT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-] |
Introduction
(4-Methyl-3-nitrophenyl)-N,N-dimethylmethanamine is an organic compound belonging to the class of tertiary amines. Its structure features a phenyl ring substituted with a methyl group, a nitro group, and a dimethylamino group. This unique configuration grants it significant reactivity and potential applications in fields such as organic synthesis, pharmaceuticals, and materials science.
Synthesis
The synthesis of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine typically involves the following steps:
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Starting Material: The process begins with 4-methylphenol.
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Nitration: Nitration is carried out using nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the methyl group.
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Reductive Amination: The nitro compound undergoes reductive amination with dimethylamine, facilitated by reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial methods often employ continuous flow reactors to optimize reaction conditions, ensuring higher yields and purities.
Applications
(4-Methyl-3-nitrophenyl)-N,N-dimethylmethanamine has diverse applications due to its functional groups:
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Pharmaceuticals:
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Potential precursor for drug development.
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Structural analogs have been studied for pharmacological activities such as enzyme inhibition or receptor modulation.
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Materials Science:
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Utilized in the synthesis of advanced polymers or dyes.
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The nitro group can be reduced to an amine for further functionalization.
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Organic Synthesis:
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Acts as an intermediate in multi-step reactions.
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Useful in coupling reactions due to its nucleophilic dimethylamino group.
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Reactivity and Chemical Behavior
The compound's reactivity is influenced by its aromatic system and substituents:
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Electrophilic Substitution: The methyl group activates the aromatic ring, favoring substitution at specific positions.
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Reduction: The nitro group can be reduced to an amino group under mild conditions, enabling further derivatization.
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Nucleophilic Reactions: The dimethylamino group participates in nucleophilic substitution or addition reactions.
These properties make it a valuable building block in synthetic chemistry.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylphenyl-N,N-dimethylethanamine | Lacks nitro group | Less reactive |
| 3-Nitroaniline | Contains amino instead of dimethylamino | Higher polarity |
| 2-Nitrophenol | Hydroxyl instead of dimethylamino | Different solubility and reactivity |
The presence of both a nitro and dimethylamino group in (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine distinguishes it from these compounds, enhancing its versatility.
Analytical Characterization
To confirm the identity and purity of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine, various analytical techniques are employed:
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NMR Spectroscopy:
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Proton () and Carbon () NMR provide insights into its molecular structure.
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FTIR Spectroscopy:
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Characteristic peaks include stretching (~1500 cm) and bending (~1200 cm).
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Mass Spectrometry:
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Confirms molecular weight and fragmentation pattern.
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X-Ray Crystallography:
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